molecular formula C25H25N3O3S B11271393 8-methoxy-N-[2-(morpholin-4-yl)ethyl]-3-phenylthieno[3,2-c]quinoline-2-carboxamide

8-methoxy-N-[2-(morpholin-4-yl)ethyl]-3-phenylthieno[3,2-c]quinoline-2-carboxamide

Cat. No.: B11271393
M. Wt: 447.6 g/mol
InChI Key: PFAQCOORZBSLFE-UHFFFAOYSA-N
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Description

8-methoxy-N-[2-(morpholin-4-yl)ethyl]-3-phenylthieno[3,2-c]quinoline-2-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a thienoquinoline core, a morpholine ring, and a phenyl group. It has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methoxy-N-[2-(morpholin-4-yl)ethyl]-3-phenylthieno[3,2-c]quinoline-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Thienoquinoline Core: This step involves the cyclization of appropriate precursors to form the thienoquinoline structure. Common reagents used in this step include sulfur sources and cyclization agents.

    Introduction of the Phenyl Group: The phenyl group is introduced through a substitution reaction, often using phenyl halides and suitable catalysts.

    Attachment of the Morpholine Ring: The morpholine ring is attached via a nucleophilic substitution reaction, using morpholine and appropriate leaving groups.

    Methoxylation: The methoxy group is introduced through an etherification reaction, typically using methanol and acid catalysts.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction, using carboxylic acid derivatives and amine sources.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

8-methoxy-N-[2-(morpholin-4-yl)ethyl]-3-phenylthieno[3,2-c]quinoline-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline N-oxides, using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding amines or alcohols, using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Phenyl halides, morpholine, methanol, acid catalysts.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

8-methoxy-N-[2-(morpholin-4-yl)ethyl]-3-phenylthieno[3,2-c]quinoline-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 8-methoxy-N-[2-(morpholin-4-yl)ethyl]-3-phenylthieno[3,2-c]quinoline-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds such as quinine and chloroquine share the quinoline core structure and exhibit similar biological activities.

    Thienoquinoline Derivatives: Compounds like thieno[3,2-c]quinoline-4-carboxamide have structural similarities and are studied for their pharmacological properties.

    Morpholine-Containing Compounds: Compounds such as morpholine-4-carboxamide exhibit similar chemical reactivity and biological activities.

Uniqueness

8-methoxy-N-[2-(morpholin-4-yl)ethyl]-3-phenylthieno[3,2-c]quinoline-2-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct biological activities and chemical reactivity. Its ability to interact with multiple molecular targets and undergo various chemical reactions makes it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C25H25N3O3S

Molecular Weight

447.6 g/mol

IUPAC Name

8-methoxy-N-(2-morpholin-4-ylethyl)-3-phenylthieno[3,2-c]quinoline-2-carboxamide

InChI

InChI=1S/C25H25N3O3S/c1-30-18-7-8-21-19(15-18)23-20(16-27-21)22(17-5-3-2-4-6-17)24(32-23)25(29)26-9-10-28-11-13-31-14-12-28/h2-8,15-16H,9-14H2,1H3,(H,26,29)

InChI Key

PFAQCOORZBSLFE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C3C(=CN=C2C=C1)C(=C(S3)C(=O)NCCN4CCOCC4)C5=CC=CC=C5

Origin of Product

United States

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